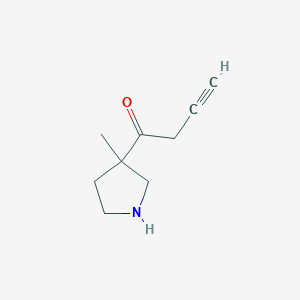![molecular formula C12H15NO B13204078 Spiro[adamantane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13204078.png)
Spiro[adamantane-2,2'-oxirane]-3'-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[adamantane-2,2’-oxirane]-3’-carbonitrile is a heterocyclic organic compound characterized by a unique spirocyclic structure. It is a derivative of adamantane, a highly stable and rigid hydrocarbon molecule. The compound’s structure includes an oxirane ring fused to an adamantane core, with a carbonitrile group attached to the oxirane ring. This unique structure imparts interesting chemical and physical properties, making it a subject of scientific interest.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[adamantane-2,2’-oxirane]-3’-carbonitrile typically involves the reaction of adamantane derivatives with suitable reagents to introduce the oxirane and carbonitrile functionalities.
Industrial Production Methods
Industrial production of spiro[adamantane-2,2’-oxirane]-3’-carbonitrile may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired spirocyclic structure. The scalability of these methods is crucial for industrial applications, where large quantities of the compound are required .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[adamantane-2,2’-oxirane]-3’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The carbonitrile group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, amines, and various functionalized derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Spiro[adamantane-2,2’-oxirane]-3’-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and stability.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of spiro[adamantane-2,2’-oxirane]-3’-carbonitrile involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The carbonitrile group may also contribute to the compound’s reactivity and interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[oxirane-2,2’-tricyclo[3.3.1.1~3,7~]decane]: Another spirocyclic compound with a similar structure but lacking the carbonitrile group.
2-Epoxymethyleneadamantane: A derivative of adamantane with an epoxide ring but no spirocyclic structure.
Adamantane-2-spiro-2’-oxirane: Similar to spiro[adamantane-2,2’-oxirane]-3’-carbonitrile but without the carbonitrile functionality.
Uniqueness
Spiro[adamantane-2,2’-oxirane]-3’-carbonitrile is unique due to the presence of both the spirocyclic oxirane ring and the carbonitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C12H15NO |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
spiro[adamantane-2,3'-oxirane]-2'-carbonitrile |
InChI |
InChI=1S/C12H15NO/c13-6-11-12(14-11)9-2-7-1-8(4-9)5-10(12)3-7/h7-11H,1-5H2 |
InChI-Schlüssel |
CEGZGOLLSZNXGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)C34C(O4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


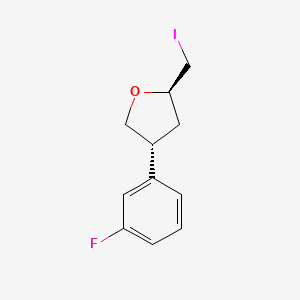
![(1H-Imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine](/img/structure/B13204007.png)
![2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde](/img/structure/B13204014.png)
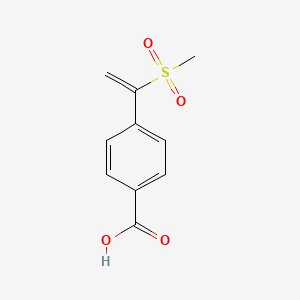
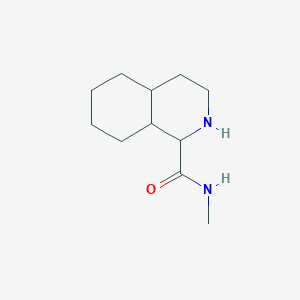
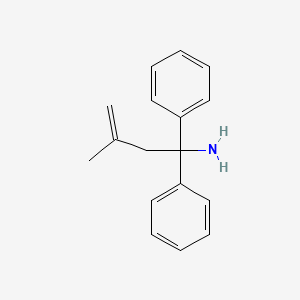
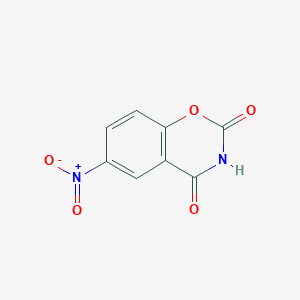
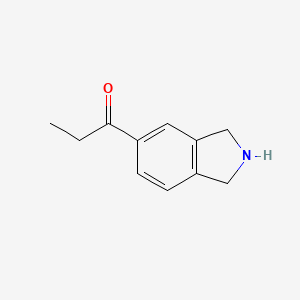
![Methyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13204054.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13204058.png)

amine](/img/structure/B13204065.png)
